molecular formula C15H20ClFN2O2 B2689315 2-Chloro-N-[1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl]acetamide CAS No. 2411238-23-6

2-Chloro-N-[1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl]acetamide

Cat. No.: B2689315
CAS No.: 2411238-23-6
M. Wt: 314.79
InChI Key: TYAXMZUPGCXPPN-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl]acetamide is a synthetic organic compound characterized by its complex structure, which includes a chloroacetamide group, a fluorophenyl group, and a hydroxypiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl]acetamide typically involves multiple steps:

  • Formation of the Fluorophenyl Intermediate: : The initial step involves the synthesis of the 5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl intermediate. This can be achieved through a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with 4-hydroxypiperidine under basic conditions.

  • Alkylation: : The next step involves the alkylation of the intermediate with an appropriate alkyl halide, such as 2-chloroethylamine, to introduce the ethyl chain.

  • Acylation: : The final step is the acylation of the alkylated intermediate with chloroacetyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone or aldehyde, depending on the oxidizing agent used.

  • Reduction: : The carbonyl group in the chloroacetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : The chloro group in the chloroacetamide can be substituted by nucleophiles such as amines or thiols to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioethers.

Scientific Research Applications

2-Chloro-N-[1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl]acetamide has several applications in scientific research:

  • Medicinal Chemistry: : It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders due to its interaction with neurotransmitter receptors.

  • Biological Research: : The compound is used in studies investigating the modulation of receptor activity and signal transduction pathways in cells.

  • Industrial Applications: : It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which 2-Chloro-N-[1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl]acetamide exerts its effects involves binding to specific molecular targets, such as neurotransmitter receptors. The fluorophenyl group enhances its binding affinity, while the hydroxypiperidine moiety may interact with receptor sites, modulating their activity. This interaction can influence various signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[1-[5-fluoro-2-(4-methylpiperidin-1-yl)phenyl]ethyl]acetamide: Similar structure but with a methyl group instead of a hydroxyl group.

    2-Chloro-N-[1-[5-fluoro-2-(4-aminopiperidin-1-yl)phenyl]ethyl]acetamide: Contains an amino group instead of a hydroxyl group.

Uniqueness

The presence of the hydroxyl group in 2-Chloro-N-[1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl]acetamide makes it unique compared to its analogs. This hydroxyl group can form hydrogen bonds, potentially increasing its binding affinity and specificity for certain biological targets, which may enhance its pharmacological profile.

Properties

IUPAC Name

2-chloro-N-[1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClFN2O2/c1-10(18-15(21)9-16)13-8-11(17)2-3-14(13)19-6-4-12(20)5-7-19/h2-3,8,10,12,20H,4-7,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAXMZUPGCXPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)N2CCC(CC2)O)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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